molecular formula C24H27N3O3 B2520596 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide CAS No. 887215-52-3

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B2520596
CAS No.: 887215-52-3
M. Wt: 405.498
InChI Key: CQVJTSUHWKQPNR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications

Solar Energy Conversion

Research into phenothiazine derivatives, including those with furan as a conjugated linker, has shown significant promise in the field of dye-sensitized solar cells (DSSCs). A specific study highlighted that a phenothiazine derivative incorporating a furan conjugated linker exhibited an enhanced solar energy-to-electricity conversion efficiency, demonstrating a more than 24% improvement compared to reference cells. This suggests potential applications of furan-containing compounds in improving the efficiency of solar energy conversion technologies (Se Hun Kim et al., 2011).

Antibacterial and Antioxidant Activities

Compounds derived from furan, including those with the N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide structure, have been evaluated for their antibacterial, antiurease, and antioxidant activities. A study synthesized a series of 1,2,4-triazole Schiff base and amine derivatives showcasing effective antiurease and antioxidant activities, indicating their potential for development into new therapeutic agents (B. B. Sokmen et al., 2014).

Synthetic Methodologies

Research has also focused on the development of synthetic methodologies involving furan compounds for the creation of complex molecular structures. For instance, the aza-Piancatelli rearrangement followed by a Michael reaction using furan-2-yl(phenyl)methanol derivatives has been explored, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives efficiently. This study highlights the versatility of furan derivatives in facilitating the synthesis of heterocyclic compounds (B. Reddy et al., 2012).

Biobased Polyesters

Furan derivatives are also being investigated for their use in the synthesis of biobased polyesters. A study on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to create novel biobased furan polyesters points to the environmental and sustainable applications of such compounds in materials science (Yi Jiang et al., 2014).

Neuroinflammation Imaging

In the context of biomedical imaging, furan-containing compounds have been developed as PET radiotracers for imaging microglial activity, highlighting their potential utility in diagnosing and studying neuroinflammatory conditions. A specific compound, [11C]CPPC, has shown high specificity and utility in imaging the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, offering insights into neuroinflammation-related pathologies (A. Horti et al., 2019).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c28-24(19-30-21-10-5-2-6-11-21)25-18-22(23-12-7-17-29-23)27-15-13-26(14-16-27)20-8-3-1-4-9-20/h1-12,17,22H,13-16,18-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVJTSUHWKQPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.